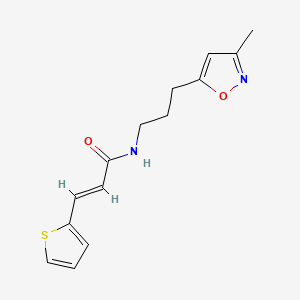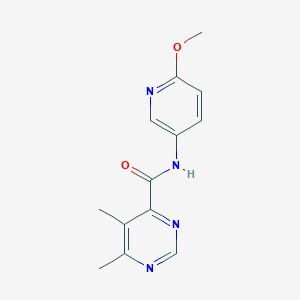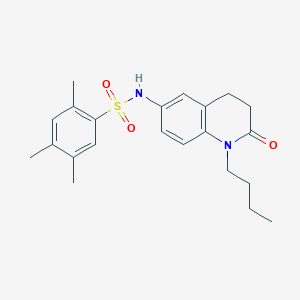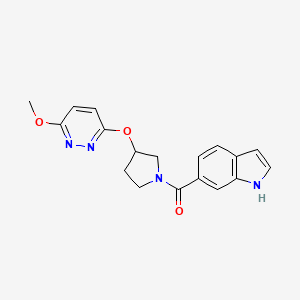![molecular formula C18H25N3O4S B2857074 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380192-52-7](/img/structure/B2857074.png)
1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTU and has been synthesized using specific methods to ensure its purity and efficacy.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves the inhibition of various enzymes. It has been found to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. It also inhibits urease by binding to the nickel center of the enzyme and preventing the hydrolysis of urea to ammonia and carbon dioxide. Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potential applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders. It has also been found to have potential applications in the field of agriculture, as it can inhibit the growth of various plant pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potency as an enzyme inhibitor and its potential applications in various fields of scientific research. However, its limitations include its toxicity and potential side effects, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One potential direction is the development of more potent and selective inhibitors of various enzymes, such as carbonic anhydrase, urease, and acetylcholinesterase. Additionally, further studies are needed to explore the potential anticancer, antiviral, and antimicrobial properties of this compound. Finally, the potential applications of this compound in the field of agriculture should be further explored.
Synthesemethoden
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves several steps. The starting material, 1,3-benzodioxole, is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and thioether to form the intermediate product. The intermediate product is then reacted with urea to form the final product, this compound. The purity of the final product is ensured by recrystallization and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. It has also been studied for its potential anticancer, antiviral, and antimicrobial properties. Additionally, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-17(20-14-1-2-15-16(11-14)25-13-24-15)19-12-18(3-9-26-10-4-18)21-5-7-23-8-6-21/h1-2,11H,3-10,12-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOUEZBAHPJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)


![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)


![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)

![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)